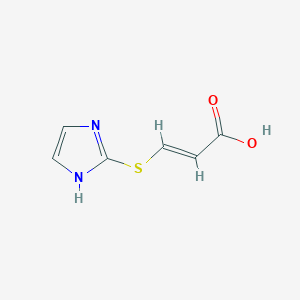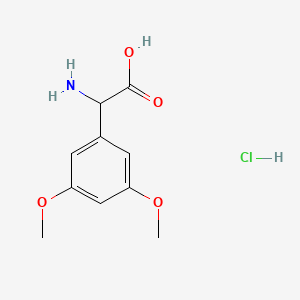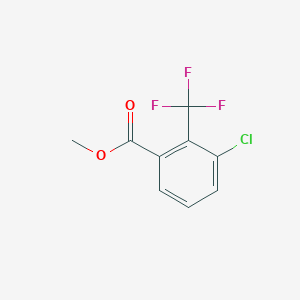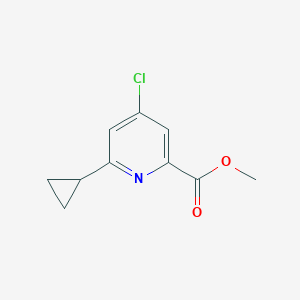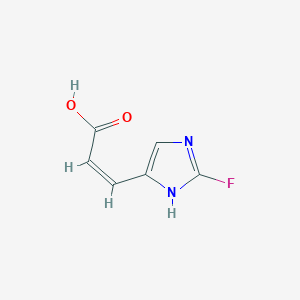
(Z)-3-(2-Fluoro-1H-imidazol-5-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(2-Fluoro-1H-imidazol-5-yl)acrylic acid is a synthetic organic compound that features a fluorinated imidazole ring attached to an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-Fluoro-1H-imidazol-5-yl)acrylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Acrylic Acid Attachment: The final step involves the formation of the acrylic acid moiety through a Heck reaction or a similar coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions may target the acrylic acid moiety.
Substitution: The fluorine atom on the imidazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce saturated derivatives of the acrylic acid moiety.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-3-(2-Fluoro-1H-imidazol-5-yl)acrylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The imidazole ring is a common motif in many pharmaceuticals, and the addition of the fluorine atom can modulate the compound’s pharmacokinetic properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of (Z)-3-(2-Fluoro-1H-imidazol-5-yl)acrylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s binding affinity and selectivity, while the acrylic acid moiety can participate in various biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-3-(1H-Imidazol-5-yl)acrylic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.
(Z)-3-(2-Chloro-1H-imidazol-5-yl)acrylic acid: Contains a chlorine atom instead of fluorine, which can affect its reactivity and stability.
(Z)-3-(2-Bromo-1H-imidazol-5-yl)acrylic acid: Similar to the chloro derivative but with a bromine atom, leading to different steric and electronic effects.
Uniqueness
The presence of the fluorine atom in (Z)-3-(2-Fluoro-1H-imidazol-5-yl)acrylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These characteristics can make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H5FN2O2 |
|---|---|
Peso molecular |
156.11 g/mol |
Nombre IUPAC |
(Z)-3-(2-fluoro-1H-imidazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H5FN2O2/c7-6-8-3-4(9-6)1-2-5(10)11/h1-3H,(H,8,9)(H,10,11)/b2-1- |
Clave InChI |
CEXJVOYUMZSGHY-UPHRSURJSA-N |
SMILES isomérico |
C1=C(NC(=N1)F)/C=C\C(=O)O |
SMILES canónico |
C1=C(NC(=N1)F)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline](/img/structure/B12832497.png)
![5-Amino-2-ethyl-7-(pyridin-4-yl)-1,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B12832518.png)
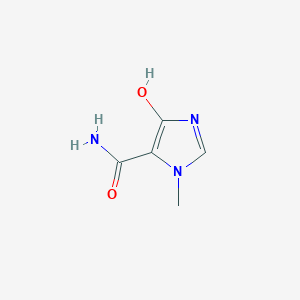
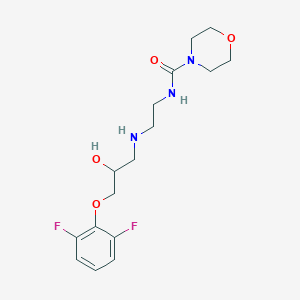
![Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12832538.png)
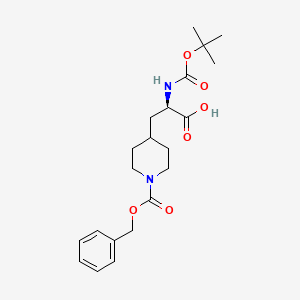
![diethyl 2-[[2-(7-phenylmethoxy-1H-indol-2-yl)acetyl]amino]propanedioate](/img/structure/B12832543.png)
![3,3-Dimethyl-1-(thiazolo[4,5-c]pyridin-2-ylthio)butan-2-one](/img/structure/B12832546.png)
![2-Methyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12832549.png)
